molecular formula C22H18ClN3O4S B2593814 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1261003-94-4

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2593814
CAS No.: 1261003-94-4
M. Wt: 455.91
InChI Key: QBIPXNPNXLKJRB-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. Its mechanism of action involves binding to the NAD+ site of these enzymes, effectively blocking their catalytic activity and preventing the poly(ADP-ribosyl)ation of nuclear proteins, a key process in the cellular response to DNA single-strand breaks. This compound is a valuable chemical tool in oncology research, where it is used to investigate the concept of synthetic lethality, particularly in cancers with homologous recombination deficiencies such as those harboring BRCA1 or BRCA2 mutations . By inhibiting PARP-mediated DNA repair, this compound forces cancer cells to rely on backup repair pathways, leading to the accumulation of DNA damage and ultimately, cell death. Beyond oncology, its research applications extend to studying the role of PARP in various pathological conditions, including inflammatory diseases and neurological disorders like stroke and Parkinson's disease , where PARP overactivation is known to contribute to cellular dysfunction and death. The structural features of this thieno[3,2-d]pyrimidine derivative contribute to its high affinity and selectivity, making it a critical reagent for dissecting PARP-dependent signaling pathways and for the preclinical evaluation of novel therapeutic strategies.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-30-17-7-5-14(6-8-17)12-24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)16-4-2-3-15(23)11-16/h2-11,18,20H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROUHRQINIOONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl group and the methoxyphenylmethyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to bind to certain active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related thieno/pyrimidine-acetamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) Key References
Target Compound : 2-[3-(3-Chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione 3-ClPh, 4-MeO-Bn 469.89 Not reported
2-[1-(2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]-N-phenethylacetamide () Thieno[3,2-d]pyrimidine-2,4-dione 2,5-diClPh, phenethyl 531.38 Not reported
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-ClPh)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-pyridinyl}acetamide () Pyridine-oxadiazole 3-Cl-4-MeOPh, 4-ClPh-oxadiazole 498.34 Antiproliferative (IC₅₀: 5.07 µM)
2-[[3-(4-ClPh)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-MePh)acetamide () Thieno[3,2-d]pyrimidin-4-one 4-ClPh, 4-MePh, sulfanyl 454.94 Cytotoxicity (EC₅₀: ~10 µM)
2-[(4-(4-ClPh)pyrimidin-2-yl)thio]-N-(4-NO₂Ph)acetamide () Pyrimidine-thioacetamide 4-ClPh, 4-NO₂Ph, thioether 434.28 Antiproliferative (IC₅₀: 53.18 Å)

Structural and Functional Insights:

Core Heterocycles: The target compound’s thieno[3,2-d]pyrimidine-2,4-dione core is distinct from pyridine-oxadiazole () or pyrimidine-thioacetamide () scaffolds. This fused system may enhance π-π stacking interactions in enzyme binding pockets compared to simpler pyrimidines . Sulfanyl-containing analogs () exhibit reduced steric hindrance but increased susceptibility to metabolic oxidation compared to the target’s methoxybenzyl group .

Methoxy vs. Methyl Groups: The 4-MeO-Bn group in the target enhances solubility compared to the 4-MePh in , which could improve bioavailability .

Biological Activity :

  • The oxadiazole derivative () shows moderate antiproliferative activity (IC₅₀: 5.07 µM), likely due to its electron-deficient heterocycle interacting with ATP-binding sites .
  • The sulfanyl analog () exhibits cytotoxicity in the low micromolar range, suggesting that sulfur linkages may enhance membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of thieno[3,2-d]pyrimidine precursors with chloroacetamide derivatives, similar to methods in and . Yields for related compounds range from 67% () to 80% (), indicating feasible scalability for the target .

Biological Activity

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide (CAS No. 1260989-11-4) belongs to the thieno[3,2-d]pyrimidine class of compounds. This class has garnered significant interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN3O3SC_{24}H_{24}ClN_{3}O_{3}S with a molecular weight of 470.0 g/mol. The structure features a thieno-pyrimidine core substituted with a chlorophenyl group and a methoxyphenyl moiety.

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The compound demonstrated an IC50 value of 27.6 μM against this cell line, indicating potent cytotoxic activity .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways in cancer cells, leading to apoptosis. Electron-withdrawing groups on the phenyl ring were found to enhance cytotoxicity due to increased electron deficiency and resultant reactivity .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have also been assessed for their antimicrobial properties:

  • In Vitro Studies : Compounds similar to the target compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating effective antibacterial action .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features:

Structural FeatureEffect on Activity
Chlorophenyl GroupIncreases cytotoxicity against cancer cells
Methoxy GroupEnhances solubility and bioavailability
Electron-Withdrawing GroupsImprove reactivity and potency

Case Studies

  • Yong et al. (2018) : Synthesized a series of thieno[2,3-d]pyrimidine derivatives and identified several compounds with IC50 values below 30 μM against MDA-MB-231 cells .
  • Elmongy et al. (2022) : Reported that certain derivatives exhibited selective cytotoxicity against breast cancer and non-small cell lung cancer cells with inhibition rates between 43% and 87% .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Formation of the thieno[3,2-d]pyrimidine core via cyclization under reflux with solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Introduction of the 3-chlorophenyl and 4-methoxybenzyl groups via nucleophilic substitution, requiring bases such as potassium carbonate and solvents like acetone .
  • Final coupling of the acetamide moiety using carbodiimide-based coupling agents at controlled temperatures (e.g., 0–25°C) .

Critical parameters : Reaction time (12–48 hours), temperature (25–80°C), and solvent polarity significantly impact yield (40–70%) and purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (2,4-dioxo moiety) .

Q. What preliminary biological activities have been reported?

  • Anticancer : IC₅₀ values of 5–20 μM in breast cancer (MCF-7) and leukemia (K562) cell lines via apoptosis induction .
  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) .
  • Mechanistic Insight : Preliminary docking studies suggest inhibition of tyrosine kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from:

  • Assay Variability : Differences in cell line passage numbers or incubation times .
  • Structural Analogues : Subtle substituent changes (e.g., 3-chlorophenyl vs. 4-fluorophenyl) alter target affinity .
  • Purity : Impurities >5% (e.g., unreacted intermediates) skew results; HPLC purity ≥98% is critical .

Q. Methodological Recommendations :

  • Standardize assays using identical cell lines/solvent controls.
  • Validate target engagement via Western blotting (e.g., phospho-EGFR levels) .

Q. What computational strategies are used to predict mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (binding energy ≤−8.5 kcal/mol) .
  • Molecular Dynamics (MD) : 100-ns simulations assess stability of ligand-protein complexes (RMSD ≤2 Å) .
  • QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity .

Q. How can synthetic yields be optimized for scale-up?

  • Solvent Screening : Replace DMSO with DMF to enhance solubility of intermediates (yield increase by 15%) .
  • Catalyst Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield: 75% vs. 50% with Pd(PPh₃)₄) .
  • Workflow : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) .

Comparative Analysis of Structural Analogues

Compound Structural Variation Bioactivity Key Reference
2-[3-(4-Fluorophenyl)-...4-Fluoro vs. 3-ClHigher EGFR affinity (IC₅₀ = 3 μM)
N-(4-Chlorophenyl)-...Pyrido[3,2-d] vs. Thieno[3,2-d] coreReduced anticancer activity (IC₅₀ = 50 μM)
2-{[3-(3,5-Dimethylphenyl)-...3,5-Dimethylphenyl groupEnhanced antimicrobial potency (MIC = 8 μg/mL)

Data Contradiction Analysis Table

Parameter Reported Value A Reported Value B Proposed Resolution
Anticancer IC₅₀ (MCF-7)5 μM 20 μM Verify cell line authenticity via STR profiling
Reaction Yield70% 40% Optimize solvent (DMF > DMSO) and temperature (60°C)
LogP (Predicted)2.8 3.5 Validate via experimental HPLC-measured LogP

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